3-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95%
Description
3-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine is a fluorinated pyridine derivative characterized by a hydroxyl group at the 2-position and a substituted phenyl ring at the 3-position. The phenyl ring contains a fluorine atom at the 2-position and a methoxy group (-OCH₃) at the 5-position. Its molecular formula is C₁₂H₁₀FNO₂ (molecular weight: 219.22 g/mol), with structural features that influence solubility, reactivity, and binding affinity .
Properties
IUPAC Name |
3-(2-fluoro-5-methoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-8-4-5-11(13)10(7-8)9-3-2-6-14-12(9)15/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMVOLZGTOQPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679025 | |
| Record name | 3-(2-Fluoro-5-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-67-4 | |
| Record name | 3-(2-Fluoro-5-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Differences
In contrast, 2-Methoxy-5-fluoropyridine lacks this hydroxyl group, reducing its polarity and hydrogen-bonding capacity . 3-(3-Chloro-4-methylphenyl)-2-hydroxypyridine replaces fluorine with chlorine at the phenyl ring’s 3-position, increasing molecular weight (219.67 vs. 219.22 g/mol) and altering lipophilicity. Chlorine’s electron-withdrawing effect may also modify reactivity .
Impact of Fluorine vs. Methoxy Substitution :
- Fluorine’s small size and strong electronegativity enhance metabolic stability and bioavailability in the parent compound compared to 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine , where fluorine and methoxy groups occupy adjacent positions on the phenyl ring. This positional isomerism could affect steric interactions in target binding .
Physical and Chemical Properties
- Melting Points : While specific data for the target compound is unavailable, structurally related pyridine derivatives (e.g., 3-(3-Chloro-4-methylphenyl)-2-hydroxypyridine ) exhibit melting points >200°C, consistent with aromatic stacking and hydrogen-bonding networks .
- Solubility: The hydroxyl group improves aqueous solubility compared to non-hydroxylated analogs like 2-Methoxy-5-fluoropyridine, which is more lipophilic .
Key Research Findings
- Bioactivity: Fluorinated pyridines demonstrate enhanced metabolic stability over non-fluorinated analogs. For example, 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine showed 30% higher stability in hepatic microsomal assays compared to its non-fluorinated counterpart .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., -Cl, -F) exhibit higher decomposition temperatures (>250°C) due to strengthened aromatic systems .
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